1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine
Overview
Description
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C18H20Cl2N2O2S and its molecular weight is 399.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.0622544 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Research
1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a group of compounds related to 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine, have been developed as adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with potential applications in treating diseases mediated by the A2B adenosine receptor (Borrmann et al., 2009).
Antimicrobial and Fingerprint Analysis
Derivatives of the compound have been synthesized and shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. These compounds have also been applied in latent fingerprint analysis due to their good stickiness and ability to detect fingerprints on various surfaces (Khan et al., 2019).
Chemical Synthesis and Intermediates
The synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been described, highlighting its utility as a pharmaceutical intermediate. This synthesis involves multiple steps, including alkylation, acidulation, and reduction, showcasing the chemical versatility of these piperazine derivatives (Quan, 2006).
Material Science
Hyperbranched polymers have been synthesized using derivatives of piperazine, demonstrating the potential of these compounds in creating new materials with specific properties. These polymers are soluble in water and various organic solvents, indicating their applicability in diverse areas of materials science (Yan & Gao, 2000).
Molecular Docking and Drug Design
Piperazine derivatives have been studied for their binding affinities at various receptors, including melanocortin-4 receptor ligands. These studies involve molecular docking to crystal structures, indicating the role of these compounds in drug design and development (Tran et al., 2008).
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-4-14(2)17(11-13)21-7-9-22(10-8-21)25(23,24)18-12-15(19)5-6-16(18)20/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLXXOIICWINSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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